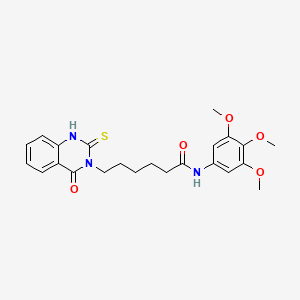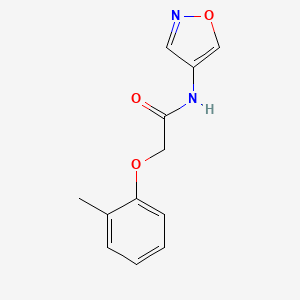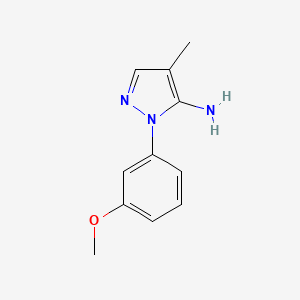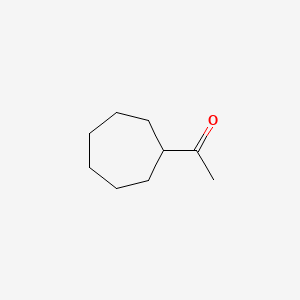
1-Cycloheptylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydrogenation Processes
- Supercritical CO2 has been used as a reaction medium for the selective hydrogenation of acetophenone to 1-phenylethanol, a compound used in the pharmaceutical industry as an anti-inflammatory and analgesic drug, and as a food additive in chewing gums and yogurts. The use of supercritical carbon dioxide, an environmentally benign solvent, and the effects of various reaction parameters on this process were studied (More & Yadav, 2018).
Photoisomerization Research
- The enantiodifferentiating geometrical photoisomerization of (Z)-cycloheptene has been studied, producing optically active (E)-cycloheptene. This work explores the efficiency of chirality transfer in the excited state and how it is influenced by the solvent and temperature, providing insights into the chemistry of cycloheptenes (Hoffmann & Inoue, 1999).
Degradation Studies
- A study on cyclohexane degradation by Rhodococcus sp. EC1 revealed its ability to degrade not only cyclohexane but also other hydrocarbons like hexane, highlighting the potential for bioremediation of recalcitrant hydrocarbons (Lee & Cho, 2008).
Polymer Science
- Cyclodextrin polyurethane resins, synthesized by polymerization of cyclodextrins with diisocyanates, show strong interactions with guest molecules containing π-electrons or heteroatoms, suggesting applications in distinguishing between configurations of xylene isomers and pyridine derivatives (Mizobuchi, Tanaka, & Shono, 1980).
Drug Delivery Systems
- Polyurethane and poly(ether urethane)-based nanocapsules have been developed for the delivery of alpha-tocopherol, a strong antioxidant used in medical and cosmetic applications. The study of these nanocapsules offers insights into drug carrier systems and their stability and encapsulation efficiency (Bouchemal et al., 2004).
Catalysis and Material Science
- The selective hydrogenation of 1- and 2-phenylethanols over noble metal catalysts in supercritical carbon dioxide was studied, highlighting its potential in the catalytic ring hydrogenation processes and the production of cyclohexylethanols (Sato et al., 2006).
Polymer Synthesis and Applications
- Polyrotaxanes and polypseudorotaxanes, formed by cyclodextrins and linear polymers, have been explored as drug delivery carriers. These structures have potential applications in drug absorption, controlled release, and targeting for various drugs (Higashi, Motoyama, & Arima, 2013).
Environmental and Chemical Engineering
- In a study on the modeling of reactive distillation in the production process of high purity cyclohexanone for caprolactam production, the model showed favorable predictions on temperature profiles, concentration profile, and conversion of compounds in each stage of the column. This research provides insights into the industrial production and purification processes of cyclohexanone (Lorenzo et al., 2016).
Safety and Hazards
“1-Cycloheptylethan-1-one” is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-cycloheptylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(10)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPAGSFYXVSYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptylethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)
![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)
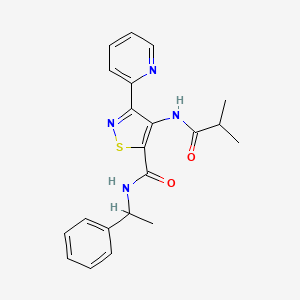
![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)

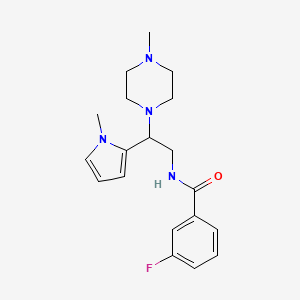
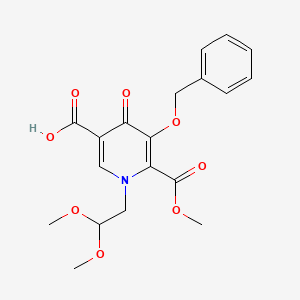
![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)
